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Compound of Interest

Compound Name:
4-Ethoxyamphetamine

hydrochloride

Cat. No.: B175335 Get Quote

This in-depth technical guide provides a comprehensive overview of the spectroscopic

characterization of 4-Ethoxyamphetamine hydrochloride. Designed for researchers,

scientists, and drug development professionals, this document delves into the core analytical

techniques of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy,

and Mass Spectrometry (MS). While a complete set of publicly available, peer-reviewed

spectroscopic data for 4-Ethoxyamphetamine hydrochloride is not readily found, this guide

will establish the predicted spectral characteristics based on its molecular structure and by

drawing parallels with closely related and well-documented analogs.

Introduction to 4-Ethoxyamphetamine
Hydrochloride
4-Ethoxyamphetamine, also known as para-ethoxyamphetamine (4-ETA), is a psychoactive

substance belonging to the phenethylamine and amphetamine chemical classes. It is

structurally analogous to other para-substituted amphetamines, such as the more well-known

4-methoxyamphetamine (PMA). The hydrochloride salt of 4-ethoxyamphetamine is the

common form used in laboratory settings for its increased stability and solubility.

The precise and unambiguous characterization of this molecule is paramount for forensic

analysis, pharmacological research, and in the context of drug development and regulation.

Spectroscopic techniques provide a powerful toolkit for elucidating the molecular structure and

confirming the identity of such compounds.
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Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic

molecules, providing detailed information about the carbon-hydrogen framework.

Predicted ¹H NMR Spectrum
The proton NMR (¹H NMR) spectrum of 4-Ethoxyamphetamine hydrochloride is expected to

exhibit distinct signals corresponding to each unique proton environment in the molecule. The

presence of the hydrochloride salt will influence the chemical shifts of protons near the amine

group.

Table 1: Predicted ¹H NMR Chemical Shifts for 4-Ethoxyamphetamine Hydrochloride
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Protons
Predicted
Chemical Shift
(δ, ppm)

Multiplicity Integration Rationale

Aromatic (Ha) ~7.1 Doublet 2H
Protons ortho to

the ethoxy group.

Aromatic (Hb) ~6.8 Doublet 2H
Protons meta to

the ethoxy group.

Methylene (-O-

CH₂-CH₃)
~4.0 Quartet 2H

Protons of the

methylene group

of the ethoxy

substituent, split

by the adjacent

methyl group.

Methine (-CH-) ~3.5 Multiplet 1H

The proton on

the chiral center,

split by the

adjacent methyl

and methylene

groups.

Methylene (-

CH₂-CH-)
~2.9 Multiplet 2H

Protons of the

methylene group

adjacent to the

aromatic ring.

Amine (-NH₃⁺) Broad singlet 3H Protons of the

protonated

amine, often

exchanging with

the solvent,

leading to a

broad signal. The

chemical shift

can be highly

variable

depending on the
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solvent and

concentration.

Methyl (-O-CH₂-

CH₃)
~1.4 Triplet 3H

Protons of the

terminal methyl

group of the

ethoxy

substituent, split

by the adjacent

methylene group.

Methyl (-CH-

CH₃)
~1.2 Doublet 3H

Protons of the

methyl group on

the propane

chain, split by the

adjacent methine

proton.

Predicted ¹³C NMR Spectrum
The carbon-13 NMR (¹³C NMR) spectrum provides information on the different carbon

environments within the molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts for 4-Ethoxyamphetamine Hydrochloride
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Carbon
Predicted Chemical Shift
(δ, ppm)

Rationale

Aromatic (C-O) ~157
Aromatic carbon bonded to the

ethoxy group.

Aromatic (C-C) ~130
Aromatic carbons ortho to the

ethoxy group.

Aromatic (CH) ~115
Aromatic carbons meta to the

ethoxy group.

Aromatic (quaternary) ~130 Quaternary aromatic carbon.

Methylene (-O-CH₂-CH₃) ~63
Methylene carbon of the

ethoxy group.

Methine (-CH-) ~50
Methine carbon of the propane

chain.

Methylene (-CH₂-CH-) ~40
Methylene carbon adjacent to

the aromatic ring.

Methyl (-O-CH₂-CH₃) ~15
Methyl carbon of the ethoxy

group.

Methyl (-CH-CH₃) ~20
Methyl carbon of the propane

chain.

Experimental Protocol for NMR Spectroscopy
Sample Preparation: Dissolve approximately 5-10 mg of 4-Ethoxyamphetamine
hydrochloride in a suitable deuterated solvent (e.g., Deuterium Oxide (D₂O), Methanol-d₄,

or Chloroform-d). Add a small amount of a reference standard, such as tetramethylsilane

(TMS) or 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid, sodium salt (TSP) for D₂O, to calibrate

the chemical shift scale to 0 ppm.

Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to

ensure a homogeneous magnetic field.
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¹H NMR Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. Typical

parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient

number of scans to achieve a good signal-to-noise ratio.

¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum using a proton-decoupled pulse

sequence to obtain singlets for all carbon signals. A larger number of scans and a longer

relaxation delay may be necessary due to the lower natural abundance and longer relaxation

times of ¹³C nuclei.

Data Processing: Process the raw data by applying a Fourier transform, phasing the

spectrum, and performing baseline correction. Integrate the signals in the ¹H NMR spectrum

to determine the relative number of protons.

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring

the absorption of infrared radiation. The spectrum of 4-Ethoxyamphetamine hydrochloride is

expected to show characteristic absorption bands for the aromatic ring, ether linkage, and the

primary amine salt.

Table 3: Predicted IR Absorption Bands for 4-Ethoxyamphetamine Hydrochloride

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 12 Tech Support

https://www.benchchem.com/product/b175335?utm_src=pdf-body
https://www.benchchem.com/product/b175335?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b175335?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Wavenumber
(cm⁻¹)

Intensity Functional Group Vibrational Mode

3100-2800 Strong, broad -NH₃⁺
N-H stretching of the

primary amine salt.

3050-3000 Medium Aromatic C-H C-H stretching.

2980-2850 Medium-Strong Aliphatic C-H

C-H stretching of

methyl and methylene

groups.

1610, 1510 Medium-Strong C=C
Aromatic ring

stretching.

1250 Strong C-O-C
Asymmetric stretching

of the aryl alkyl ether.

830 Strong Aromatic C-H

Out-of-plane bending

for a 1,4-disubstituted

(para) aromatic ring.

Experimental Protocol for FTIR-ATR Spectroscopy
Sample Preparation: Place a small amount of the solid 4-Ethoxyamphetamine
hydrochloride powder directly onto the diamond crystal of the Attenuated Total Reflectance

(ATR) accessory.

Instrument Setup: Ensure the ATR crystal is clean by taking a background spectrum of the

empty crystal.

Sample Analysis: Apply pressure to the sample using the ATR anvil to ensure good contact

with the crystal. Collect the spectrum over a range of 4000 to 400 cm⁻¹.

Data Processing: The resulting spectrum is typically displayed in terms of transmittance or

absorbance versus wavenumber.

Mass Spectrometry (MS)
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Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule, which can be used for identification and structural elucidation. For 4-

Ethoxyamphetamine, Electron Ionization (EI) would likely be used.

Predicted Mass Spectrum

The molecular ion peak ([M]⁺) for the free base of 4-ethoxyamphetamine (C₁₁H₁₇NO) would be

at a mass-to-charge ratio (m/z) of 179.26. However, under EI conditions, the molecular ion may

be weak or absent. The major fragmentation pathway is expected to be the cleavage of the C-

C bond beta to the nitrogen atom (benzylic cleavage), which is a characteristic fragmentation

for amphetamines.

Table 4: Predicted Key Mass Fragments for 4-Ethoxyamphetamine

m/z Proposed Fragment Rationale

179 [C₁₁H₁₇NO]⁺ Molecular ion of the free base.

135 [C₉H₁₁O]⁺
Loss of the aminopropane side

chain via benzylic cleavage.

44 [C₂H₆N]⁺

The iminium cation resulting

from the alpha-cleavage. This

is often the base peak for

amphetamines.

Visualization of Predicted Fragmentation

4-Ethoxyamphetamine
[M]⁺

m/z = 179
Benzylic Cleavage

[C₉H₁₁O]⁺
m/z = 135

[C₂H₆N]⁺
m/z = 44

(Base Peak)

Click to download full resolution via product page
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Caption: Predicted EI Mass Spectrometry fragmentation of 4-Ethoxyamphetamine.

Experimental Protocol for GC-MS
Sample Preparation: Dissolve a small amount of 4-Ethoxyamphetamine hydrochloride in

a suitable solvent (e.g., methanol). The sample may need to be derivatized (e.g., with

trifluoroacetic anhydride) to improve its chromatographic properties, though analysis of the

free base is also common.

Gas Chromatography (GC): Inject the sample into the GC. The volatile components are

separated based on their boiling points and interactions with the stationary phase of the GC

column. A typical temperature program would start at a low temperature and ramp up to a

higher temperature to elute all components.

Mass Spectrometry (MS): As the components elute from the GC column, they enter the ion

source of the mass spectrometer (typically an EI source). The molecules are ionized and

fragmented. The mass analyzer separates the ions based on their m/z ratio, and the detector

records their abundance.

Data Analysis: The resulting mass spectrum for each chromatographic peak is compared to

a library of known spectra for identification.

Integrated Analytical Workflow
A robust identification of 4-Ethoxyamphetamine hydrochloride relies on the combination of

these spectroscopic techniques. The following diagram illustrates a typical workflow.
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Sample
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Unknown Sample
(Presumed 4-ETA HCl)
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Caption: General workflow for the spectroscopic identification of a compound.

Conclusion
The spectroscopic characterization of 4-Ethoxyamphetamine hydrochloride is essential for

its unambiguous identification. While a complete, published dataset is not readily available, a

combination of ¹H and ¹³C NMR, IR spectroscopy, and mass spectrometry provides the

necessary information for its structural elucidation. The predicted data and protocols outlined in

this guide, based on fundamental principles and comparison with analogous structures, offer a

robust framework for researchers and scientists working with this and related compounds. The

synergistic use of these techniques ensures the highest level of scientific integrity and

trustworthiness in the analytical results.
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References
While no direct and complete spectroscopic data for 4-Ethoxyamphetamine hydrochloride
was found in the public domain during the literature search, the principles and comparative

data are based on general knowledge from organic spectroscopy textbooks and data from

structurally similar compounds found in various scientific databases and publications.

NIST Chemistry WebBook: A comprehensive source for chemical and physical data,

including mass spectra and IR spectra for many compounds. ([Link])

PubChem: A public database of chemical substances and their properties, often including

links to spectral data. ([Link])

Scientific Journals: Publications in analytical chemistry, forensic science, and
pharmacology that detail the synthesis and characterization of new psychoactive
substances. Examples include the Journal of Analytical Toxicology, Forensic Science
International, and the Journal of Organic Chemistry.

SWGDRUG Monographs: The Scientific Working Group for the Analysis of Seized Drugs

provides monographs with spectroscopic data for many controlled substances. ([Link])

To cite this document: BenchChem. [Spectroscopic Data of 4-Ethoxyamphetamine
Hydrochloride: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b175335#spectroscopic-data-of-4-
ethoxyamphetamine-hydrochloride-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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